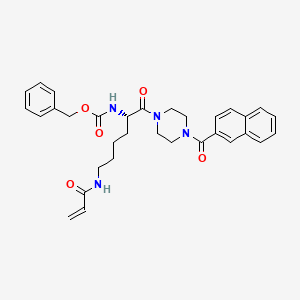

(S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl) carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “AA10” refers to a family of enzymes known as lytic polysaccharide monooxygenases (LPMOs). These enzymes are involved in the oxidative cleavage of polysaccharides such as cellulose and chitin. LPMOs are crucial in the degradation of complex polysaccharides in lignocellulosic biomass, making them significant in various biotechnological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lytic polysaccharide monooxygenases, including AA10, are typically produced through recombinant DNA technology. The gene encoding the enzyme is cloned into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism then expresses the enzyme, which can be purified using chromatographic techniques .

Industrial Production Methods

Industrial production of AA10 involves large-scale fermentation processes. The recombinant host organism is cultured in bioreactors under controlled conditions to maximize enzyme yield. After fermentation, the enzyme is extracted and purified using techniques such as affinity chromatography and ion-exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

AA10 enzymes primarily undergo oxidative reactions. They catalyze the cleavage of glycosidic bonds in polysaccharides through an oxidative mechanism. This involves the insertion of an oxygen atom into the glycosidic bond, leading to its cleavage .

Common Reagents and Conditions

The activity of AA10 enzymes is dependent on the presence of a reducing agent, such as ascorbic acid or reduced glutathione, which donates electrons to the enzyme. Additionally, the presence of copper ions is essential for the catalytic activity of AA10 enzymes .

Major Products Formed

The major products formed from the reactions catalyzed by AA10 enzymes are oxidized oligosaccharides. These products result from the cleavage of polysaccharides such as cellulose and chitin .

Scientific Research Applications

AA10 enzymes have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of AA10 enzymes involves the binding of the enzyme to the polysaccharide substrate. The copper ion in the active site of the enzyme facilitates the transfer of electrons from the reducing agent to the substrate, leading to the insertion of an oxygen atom into the glycosidic bond. This results in the cleavage of the bond and the formation of oxidized oligosaccharides .

Comparison with Similar Compounds

AA10 enzymes are part of a larger family of lytic polysaccharide monooxygenases, which also includes AA9, AA11, and AA13. While AA10 enzymes primarily act on cellulose and chitin, other LPMOs have different substrate specificities. For example, AA9 enzymes are known to act on cellulose, while AA11 enzymes act on chitin . The unique substrate specificity and catalytic mechanism of AA10 enzymes make them distinct from other LPMOs .

List of Similar Compounds

- AA9 (Lytic polysaccharide monooxygenase family 9)

- AA11 (Lytic polysaccharide monooxygenase family 11)

- AA13 (Lytic polysaccharide monooxygenase family 13)

Properties

Molecular Formula |

C32H36N4O5 |

|---|---|

Molecular Weight |

556.7 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate |

InChI |

InChI=1S/C32H36N4O5/c1-2-29(37)33-17-9-8-14-28(34-32(40)41-23-24-10-4-3-5-11-24)31(39)36-20-18-35(19-21-36)30(38)27-16-15-25-12-6-7-13-26(25)22-27/h2-7,10-13,15-16,22,28H,1,8-9,14,17-21,23H2,(H,33,37)(H,34,40)/t28-/m0/s1 |

InChI Key |

LCWXTWXQACZEKA-NDEPHWFRSA-N |

Isomeric SMILES |

C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14,24-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12363163.png)

![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)

![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)